molecular formula C12H20BFN2O2 B13724563 1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13724563
M. Wt: 254.11 g/mol
InChI Key: KCEOCMJZAAGJAD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a fluoro-propyl group and a dioxaborolane moiety, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoro-propyl group: This step may involve the use of a fluoroalkylating agent under suitable conditions.

    Attachment of the dioxaborolane moiety: This can be done through a borylation reaction using a boronic acid or ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro-propyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-propyl group and dioxaborolane moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-propyl)-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of the dioxaborolane moiety.

    1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of both the fluoro-propyl group and the dioxaborolane moiety in 1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H20BFN2O2

Molecular Weight

254.11 g/mol

IUPAC Name

1-(3-fluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H20BFN2O2/c1-11(2)12(3,4)18-13(17-11)10-8-15-16(9-10)7-5-6-14/h8-9H,5-7H2,1-4H3

InChI Key

KCEOCMJZAAGJAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCF

Origin of Product

United States

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